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Compound of Interest

Compound Name:

Bis(2,4,6-

trimethylphenyl)phosphorus

chloride

CAS No.: 67950-05-4

Cat. No.: B3055941 Get Quote

Executive Technical Summary
Dimesitylphosphinous chloride (Mes

PCl) [CAS: 10663-01-1] acts as a "gatekeeper" intermediate in organometallic synthesis. Unlike
its phenyl analogue (Ph

PCl), Mes

PCl possesses a unique electronic profile governed by the "Mesityl Effect"—a synergistic
combination of high steric impedance and electron-releasing inductive character. This molecule
is the primary precursor for generating super-bulky phosphines that stabilize low-coordinate
metal centers and facilitate reductive elimination in cross-coupling cycles.

Electronic & Steric Profile
The "Mesityl Effect": Sterics vs. Electronics
The defining feature of Mes

PCl is the presence of four ortho-methyl groups surrounding the phosphorus center. This
structural arrangement imposes severe kinetic stabilization on the P-Cl bond while modulating
the Lewis basicity of the phosphorus lone pair.
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Parameter
Mes

PCl

Ph

PCl

Impact on
Reactivity

Tolman Cone Angle (

)
~175–180° (Est.) 124°

Mes

PCl creates a massive

"exclusion zone,"

preventing

dimerization and

blocking small

nucleophiles.

Electronic Character
Electron-Rich (+I

Effect)
Moderate

The mesityl methyls

donate electron

density, making the P

center more basic but

less nucleophilic due

to sterics.

P-Cl Bond Lability
Low (Sterically

Shielded)
High

Nucleophilic

substitution at P

requires forcing

conditions or small

nucleophiles.

Oxidation Potential Resistant Susceptible

Ortho-methyl groups

block the approach of

oxidants, stabilizing

the P(III) state.

Steric Parameters: Cone Angle & Buried Volume
While the standard Tolman cone angle for the Mes

P- group is often cited near 168–170° (derived from Mes

PH), the effective steric bulk of Mes

PCl is significantly higher than Ph
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PCl.

Percent Buried Volume (%

): Mes

PCl ligands typically occupy >35% of the coordination sphere, compared to ~22% for Ph

PCl. This forces metal complexes into low-coordination geometries (e.g., 12-electron or 14-
electron species), which are highly active in catalysis.

Spectroscopic Signatures
Accurate identification of Mes

PCl is critical during synthesis to distinguish it from the dichloride (MesPCl

) or the hydrolyzed oxide (Mes

PH=O).

Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]
P NMR: The phosphorus nucleus is deshielded relative to tertiary phosphines but shielded
relative to PCl

.

Chemical Shift (

):70 – 90 ppm (Broad singlet).

Note: This is distinct from MesPCl

(~169 ppm) and Mes

PBr (~75 ppm). The shift is sensitive to solvent and concentration due to potential P...Cl
intermolecular interactions.

H NMR (C

D
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):

Aromatic H:

~6.7 ppm (Singlet, 4H).

Ortho-CH

:

~2.3 ppm (Singlet, 12H).[1][2]

Para-CH

:

~2.1 ppm (Singlet, 6H).

Diagnostic: The integration ratio of 12:6 (2:[1]1) between ortho and para methyls confirms

the presence of two mesityl groups.

Structural Geometry
X-ray crystallographic studies of Mes

P- derivatives reveal a pyramidal geometry at phosphorus. The C-P-C bond angle is typically
expanded (>105°) compared to Ph

P due to the repulsion between the ortho-methyl groups, flattening the pyramid slightly and
increasing the

-character of the lone pair.

Synthesis & Experimental Protocols
Protocol: Selective Synthesis of Mes PCl
Objective: Synthesize Mes

PCl from PCl

without over-substitution to Mes
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P (which is sterically prohibited) or stopping at MesPCl

.

Reagents:

Phosphorus trichloride (PCl

): 1.0 equiv.

Mesitylmagnesium bromide (MesMgBr): 2.0 equiv (1.0 M in THF).[3]

Solvent: Anhydrous THF/Diethyl ether.

Step-by-Step Methodology:

Preparation: Flame-dry a 500 mL Schlenk flask under Argon. Charge with PCl

and THF. Cool to -78 °C.[4][3]

Addition: Add MesMgBr dropwise over 2 hours. Crucial: Slow addition favors mono- and di-

substitution sequentially.

Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The

solution will turn turbid (MgCl

precipitation).

Reflux (Optional): If

P NMR shows significant MesPCl

(169 ppm), reflux for 2 hours to drive the reaction to Mes

PCl.

Workup: Remove solvent in vacuo. Extract the residue with anhydrous hexane (Mes

PCl is soluble; Mg salts are not).
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Purification: Filter through Celite under Argon. Recrystallize from pentane at -20 °C or distill

under high vacuum (bp ~160 °C @ 0.1 mmHg).

Safety Note: Mes

PCl is moisture-sensitive. Hydrolysis yields Dimesitylphosphine oxide (Mes

PH=O), a stable white solid (

~25 ppm).

Reactivity & Mechanistic Implications[1][4]
The reactivity of Mes

PCl is defined by its reluctance to undergo nucleophilic attack at phosphorus unless the
nucleophile is small (e.g., H

, Li

).

Diagram 1: Electronic & Steric Influence Map

Mesityl Groups
(Ortho-Methyls)

High Steric Bulk
(Cone Angle ~175°) Spatial Blocking

Electron Donating
(+I Effect)

 Inductive Donation
Phosphorus Center

(Mes2P-Cl)

 Shields P-Cl Bond

 Increases Basicity
Kinetic Stabilization

(Resistant to Oxidation)
 Defines Application:

Bulky Ligands & FLPs
 Enables

Click to download full resolution via product page

Caption: The "Mesityl Effect" dictates the stability and utility of Mes

PCl, translating steric bulk into kinetic protection.

Key Transformations
Reduction to Secondary Phosphine (Mes

PH):
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Reagent: LiAlH

.

Product: Mes

PH is a key precursor for phosphido ligands. The P-H bond is sterically protected, making
Mes

PH less prone to air oxidation than Ph

PH.

Frustrated Lewis Pairs (FLPs):

Mes

PCl reacts with boranes (e.g., B(C

F

)

) or is converted to Mes

P-Li to form bulky Lewis bases. The steric bulk prevents the formation of a classical Lewis
adduct, creating an "FLP" capable of activating small molecules like H

or CO

.

Radical Chemistry:

Mes

P-centered radicals are persistent due to spin delocalization and steric protection, making
Mes

PCl a precursor for fundamental studies in p-block radical chemistry.

Applications in Catalysis & Drug Development
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Precursor for "Super-Bulky" Ligands
Mes

PCl is the starting material for Biaryl Phosphines (e.g., Buchwald ligands) where the mesityl
group provides the necessary bulk to promote reductive elimination in Pd-catalyzed C-N and C-
C couplings.

Mechanism:[5][1] The large cone angle forces the Pd(0) species to be monoligated (L-Pd-

Ar), which is the active species for oxidative addition.

Stabilization of Low-Coordinate Species
In drug development, synthesizing isotopically labeled compounds often requires specialized

catalysts. Mes

P-based ligands stabilize highly reactive metal-hydride intermediates used in deuterium
exchange reactions.

Diagram 2: Synthetic Workflow
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Caption: Synthetic tree originating from Mes

PCl, highlighting its role as a divergent intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3055941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

